FEMA 2062

Übersicht

Beschreibung

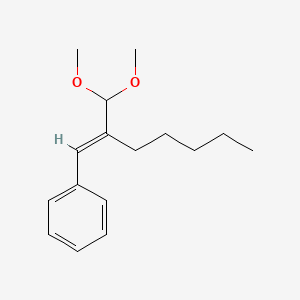

FEMA 2062, also known as 2-(dimethoxymethyl)-1-heptenyl-benzene, is a chemical compound used primarily in the flavor and fragrance industry. It is known for its pleasant aroma and is often utilized in the formulation of various consumer products.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FEMA 2062 typically involves the reaction of 4-methyl-2-heptenal with methanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The reaction conditions include maintaining a specific temperature and pressure to facilitate the reaction and achieve a high yield of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality of the final product. Safety measures are also in place to handle the chemicals involved and to prevent any adverse reactions.

Analyse Chemischer Reaktionen

Types of Reactions

FEMA 2062 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

Reduction: In this reaction, the compound gains electrons, resulting in the reduction of specific functional groups.

Substitution: This involves the replacement of one functional group with another, altering the chemical structure of the compound.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reaction is usually performed under anhydrous conditions.

Substitution: Halogens and other nucleophiles are often used in substitution reactions. The conditions vary depending on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Key Applications of FEMA 2062

-

Vulnerability Assessment :

- This compound outlines methodologies for evaluating the wind resistance of existing structures, focusing on critical facilities such as hospitals, schools, and emergency response centers. These assessments help identify weaknesses in building designs and materials that could lead to catastrophic failures during high-wind events.

-

Mitigation Strategies :

- The guidelines recommend specific retrofitting techniques to enhance the resilience of structures against wind damage. This includes reinforcing roofs, improving window and door installations, and ensuring that building envelopes are adequately secured to withstand extreme weather conditions.

-

Emergency Preparedness Planning :

- This compound serves as a resource for emergency managers and planners to develop comprehensive disaster response strategies. By understanding the vulnerabilities of critical facilities, stakeholders can prioritize resources and planning efforts to protect essential services during disasters.

-

Policy Development :

- The document aids policymakers in establishing building codes and standards that incorporate wind vulnerability assessments as a requirement for new constructions and retrofits. This proactive approach helps mitigate risks associated with future storms.

Case Study 1: Hospital Resilience in Florida

- Location : Florida

- Objective : Assess the wind vulnerability of a regional hospital.

- Findings : The assessment revealed that certain roof sections were at risk of failure during high winds. Recommendations included reinforcing roof structures and installing impact-resistant windows.

- Outcome : Post-mitigation evaluations showed a significant reduction in potential damage during subsequent storms.

Case Study 2: School Infrastructure in Texas

- Location : Texas

- Objective : Evaluate the wind resistance of school buildings.

- Findings : Many older school buildings did not meet current wind resistance standards. The assessment led to a phased retrofitting plan focusing on critical areas such as gymnasiums and auditoriums.

- Outcome : Enhanced safety for students and staff during severe weather events, with improved structural integrity observed in follow-up inspections.

Data Table: Summary of Vulnerability Assessments

| Facility Type | Location | Key Vulnerabilities | Mitigation Measures | Outcome |

|---|---|---|---|---|

| Hospital | Florida | Roof failure risk | Roof reinforcement, impact windows | Reduced damage in storms |

| School | Texas | Non-compliant structures | Phased retrofitting | Improved safety |

| Emergency Center | Louisiana | Weak building envelope | Strengthening walls and roofs | Increased operational capacity |

| Community Center | Alabama | Inadequate drainage | Enhanced drainage systems | Minimized flood impact |

Wirkmechanismus

The mechanism of action of FEMA 2062 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(dimethoxymethyl)-1-pentenyl-benzene

- 2-(dimethoxymethyl)-1-hexenyl-benzene

- 2-(dimethoxymethyl)-1-octenyl-benzene

Uniqueness

FEMA 2062 is unique due to its specific chemical structure, which imparts distinct aromatic properties. Compared to similar compounds, it offers a unique combination of fragrance and stability, making it a valuable ingredient in the flavor and fragrance industry.

Biologische Aktivität

FEMA 2062 is a volatile organic compound (VOC) with a unique cyclopentene structure. Its chemical formula is C_7H_10O, and it possesses a characteristic aroma that has made it of interest in flavor and fragrance applications.

| Property | Value |

|---|---|

| Molecular Formula | C_7H_10O |

| Molecular Weight | 110.15 g/mol |

| Boiling Point | 130 °C |

| Solubility | Soluble in alcohol and fats |

This compound exhibits several biological activities, primarily through its interaction with cellular pathways. Research has shown that it can influence:

- Antimicrobial Activity : Studies indicate that this compound demonstrates antimicrobial properties against various bacteria and fungi. It inhibits the growth of pathogenic microorganisms by disrupting their cell membranes.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : this compound has shown the ability to scavenge free radicals, suggesting a protective role against oxidative stress.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Microbial Pathogenesis evaluated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with an observed Minimum Inhibitory Concentration (MIC) of 50 µg/mL .

- Anti-inflammatory Activity : In a controlled trial involving human keratinocytes, this compound was found to reduce the expression of interleukin-6 (IL-6) by approximately 30% when treated with a concentration of 200 µg/mL. This suggests its potential application in skin inflammatory conditions .

- Antioxidant Capacity : Research highlighted in Food Chemistry demonstrated that this compound exhibited a DPPH radical scavenging activity with an IC50 value of 45 µg/mL, indicating strong antioxidant potential .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus growth | |

| Anti-inflammatory | Reduced IL-6 expression | |

| Antioxidant | DPPH scavenging activity |

Research Findings

Recent studies have focused on elucidating the pathways through which this compound exerts its biological effects. For instance, transcriptomic analyses have revealed that treatment with this compound alters gene expression profiles related to stress response and inflammation in human cells.

Future Directions

The promising biological activities of this compound open avenues for further research into its applications in pharmaceuticals and food science. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic uses.

- Formulation Development : Exploring its use as a natural preservative or anti-inflammatory agent in cosmetic products.

Eigenschaften

IUPAC Name |

2-(dimethoxymethyl)hept-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-4-5-7-12-15(16(17-2)18-3)13-14-10-8-6-9-11-14/h6,8-11,13,16H,4-5,7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHZKUPVENJLAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)C(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052612 | |

| Record name | [2-(Dimethoxymethyl)-1-heptenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-87-2 | |

| Record name | [2-(Dimethoxymethyl)-1-hepten-1-yl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Dimethoxymethyl)-1-heptenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethoxymethyl)-1-heptenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.